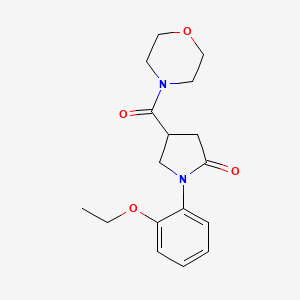

1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

Description

1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-ethoxyphenyl substituent at the 1-position and a morpholine-4-carbonyl group at the 4-position of the pyrrolidin-2-one core. Pyrrolidinones are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities . The morpholine moiety enhances solubility and bioavailability, while the ethoxyphenyl group may influence electronic properties and target binding .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-2-23-15-6-4-3-5-14(15)19-12-13(11-16(19)20)17(21)18-7-9-22-10-8-18/h3-6,13H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKXMXDLCAYJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328395 | |

| Record name | 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730384 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

873565-41-4 | |

| Record name | 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs and their reported activities:

Substituent Effects on Bioactivity

- Ethoxyphenyl vs. Hydroxyphenyl/Chlorophenyl (): The 2-ethoxyphenyl group in the target compound is less polar than the 5-chloro-2-hydroxyphenyl group in , which may reduce antioxidant activity but improve membrane permeability.

- Morpholine-carbonyl vs. Oxadiazole/Benzimidazole ():

The morpholine-carbonyl group is a polar, hydrogen-bond-accepting moiety, contrasting with the thioxo-oxadiazole () or benzimidazole (), which may participate in π-π stacking or metal coordination. This difference suggests divergent target profiles, such as kinase inhibition (morpholine) vs. antioxidant mechanisms (oxadiazole) .

Physicochemical Properties

- Lipophilicity (logP):

The ethoxyphenyl group (moderate logP) balances lipophilicity better than the highly polar hydroxyphenyl () or the more lipophilic diphenyl groups (). - Solubility:

Morpholine derivatives generally exhibit higher aqueous solubility due to the oxygen atom’s hydrogen-bonding capacity, a critical advantage over compounds like the benzimidazole analog () .

Methodological Considerations in Structural Analysis

The structural determination of these compounds often relies on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) . For example, analogs in and likely used these programs for confirming stereochemistry and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.